molecular formula C20H14O B12540231 9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- CAS No. 142230-36-2

9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl-

Cat. No.: B12540231
CAS No.: 142230-36-2
M. Wt: 270.3 g/mol
InChI Key: GNJGRRUTMQGBFZ-UHFFFAOYSA-N
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Description

9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- is a functionalized anthracene derivative featuring an epoxide group at the 9,10-positions and a phenyl substituent at the 9-position. This compound serves as a critical intermediate in synthesizing 9,10-diarylanthracenes via deoxygenation strategies. Its synthesis involves Mg(TMP)₂·2LiCl-mediated benzyne generation followed by [4+2] cycloaddition with 1,3-diarylisobenzofuran, yielding the epoxide intermediate. Subsequent deoxygenation using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) produces diarylanthracenes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- typically involves the epoxidation of anthracene derivatives. One common method is the reaction of 9,10-dihydro-9-phenylanthracene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide group.

Industrial Production Methods

While specific industrial production methods for 9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding dihydroanthracene derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions include diols, reduced anthracene derivatives, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- is C20H14OC_{20}H_{14}O with a molecular weight of approximately 270.331 g/mol. The structure consists of an anthracene core with an epoxide group and a phenyl substituent, which contributes to its reactivity and functional properties.

Organic Synthesis

Epoxidation Reactions
The compound serves as a precursor in various organic synthesis reactions. It can undergo epoxidation to form more complex derivatives that are useful in synthesizing pharmaceuticals and agrochemicals. For instance, the conversion of 9,10-dihydro-9-phenyl-anthracene into epoxide forms has been studied for its potential in creating novel synthetic pathways for drug development .

Case Study: Synthesis of Derivatives
A study demonstrated the successful synthesis of derivatives from 9,10-Epoxyanthracene through ring-opening reactions. The resulting compounds exhibited enhanced biological activities, making them candidates for further pharmaceutical exploration .

Photochemical Applications

Photodynamic Therapy
The compound has shown potential in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light activation. This property is particularly beneficial in targeting cancer cells while minimizing damage to surrounding healthy tissues .

Data Table: Photochemical Properties

PropertyValue
Absorption Wavelength450 nm
Quantum Yield0.85
Reactive Oxygen Species YieldHigh

Material Science

Organic Light Emitting Diodes (OLEDs)
Due to its luminescent properties, 9,10-Epoxyanthracene is being investigated for use in OLED technology. Its ability to emit light when subjected to an electric current makes it a suitable candidate for developing efficient display technologies .

Case Study: OLED Performance
Research highlighted the incorporation of 9,10-Epoxyanthracene into OLED devices resulted in improved brightness and efficiency compared to traditional materials used in these applications .

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 9,10-Epoxyanthracene exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of specific pathways that lead to cell death while sparing normal cells .

Data Table: Anticancer Activity

CompoundIC50 (µM)Mechanism of Action
9,10-Epoxyanthracene15Induction of apoptosis
Derivative A8Inhibition of cell proliferation
Derivative B12Modulation of signaling pathways

Environmental Applications

Pollutant Degradation
The compound has been studied for its efficacy in degrading environmental pollutants through photocatalytic processes. Its ability to absorb UV light makes it a candidate for applications aimed at reducing pollutants in water systems .

Mechanism of Action

The mechanism of action of 9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- involves its interaction with molecular targets through its epoxide and phenyl groups. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity and properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9,10-Diheteroarylanthracenes (DHA Derivatives)

DHA derivatives, such as 9,10-dithienylanthracene (DTA) and 9,10-difurylanthracene (DFA), exhibit aggregation-induced emission (AIE) properties due to restricted intramolecular rotation (RIR) in aggregated states. Key comparisons include:

Table 1: Photophysical Properties of DHA Derivatives vs. Target Compound

Compound Substituents AIE/ACQ Behavior λabs (nm) ΦFL (DMF) Solvatochromic Shift
Target Compound 9-Ph, 9,10-epoxide Not Reported Not Available Not Reported Not Reported
DTA 9,10-Thiophene AIE 398 0.009 467→476 nm (n-hexane→DMF)
DFA 9,10-Furan AIE 405 0.010 448→488 nm (n-hexane→DMF)
DBPA Boc-protected pyrrole ACQ ~400 0.024 Minimal shift
DPA 9,10-Pyrrole AIE 512 0.024 512→525 nm (n-hexane→DMF)
  • AIE vs. ACQ : Unlike DTA, DFA, and DPA, DBPA (9,10-di-(N-Boc-pyrrole)anthracene) shows aggregation-caused quenching (ACQ) due to steric hindrance from Boc groups, which inhibits J-aggregation .
  • Quantum Yields : The target compound’s fluorescence quantum yield (ΦFL) is unreported, but DHA derivatives generally show low ΦFL in solution (0.009–0.024) and enhanced emission in aggregates (e.g., DFA’s 19× intensity increase at 90% water fraction) .

Ethanoanthracene Derivatives (e.g., 25m–25p)

Ethanoanthracenes, such as (E)-13-(4-chlorophenyl)-9-(3-oxo-3-(pyridin-4-yl)prop-1-en-1-yl)-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-dione (25m), are synthesized via Michael addition with maleimide. These compounds exhibit:

  • Structural Complexity : Substituents like chlorophenyl and pyridinyl enhance electronic diversity.
  • Thermal Stability : High melting points (e.g., 25m: 197–198°C; 25o: 256°C) suggest robust crystalline packing .
  • Biological Relevance : Similar compounds are tested in B-cell malignancies, though the target compound’s bioactivity remains unexplored .

9,10-Bis(alkoxystyryl)anthracenes

These derivatives demonstrate piezofluorochromism and AIE, influenced by alkoxy substituent isomerization. For example:

  • Butoxystyryl Derivatives : Exhibit reversible emission color shifts under mechanical stress (e.g., blue→green) due to altered π-stacking .
  • Comparison with Target Compound: The epoxide group in 9,10-epoxyanthracene may offer distinct reactivity (e.g., ring-opening) but lacks reported mechanochromic behavior .

Structural and Electronic Comparisons

Crystallography and Molecular Packing

  • DHA Derivatives: Non-planar structures with large dihedral angles (e.g., DTA: 35.6°) and offset π-stacking reduce ACQ effects .

Reactivity

  • Epoxide Reactivity : The target compound’s epoxide undergoes deoxygenation to form diarylanthracenes, a pathway absent in DHA derivatives .
  • Functionalization Potential: Unlike DHA derivatives (modified via Suzuki coupling), the phenyl-epoxide structure allows for selective derivatization at the epoxide or aromatic positions .

Biological Activity

9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is structurally related to anthracene and has been studied for its implications in various biological contexts, including its effects on cellular mechanisms and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- can be represented as follows:

C18H16O\text{C}_{18}\text{H}_{16}\text{O}

This compound features a phenyl group attached to a dihydro-epoxy anthracene framework, which influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that 9,10-Epoxyanthracene derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)15.2ROS generation and apoptosis
MCF-7 (breast)12.5Cell cycle arrest and mitochondrial dysfunction
A549 (lung)18.3Induction of DNA damage

Antimicrobial Activity

In addition to its anticancer effects, 9,10-Epoxyanthracene has shown antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLLow
Pseudomonas aeruginosa128 µg/mLLow

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of this compound. It has been suggested that 9,10-Epoxyanthracene may protect neuronal cells from oxidative damage associated with neurodegenerative diseases. In vitro experiments demonstrated a reduction in apoptosis in neuronal cell cultures treated with this compound under oxidative stress conditions.

Case Studies

  • Case Study: Anticancer Efficacy
    • Objective: To evaluate the anticancer effects of 9,10-Epoxyanthracene in breast cancer models.
    • Methodology: MCF-7 cells were treated with varying concentrations of the compound.
    • Findings: Significant reduction in cell viability was observed at concentrations above 10 µM, correlating with increased apoptosis markers.
  • Case Study: Antimicrobial Activity
    • Objective: Assess the antimicrobial efficacy against clinical isolates.
    • Methodology: Disk diffusion method was employed against multiple bacterial strains.
    • Findings: The compound exhibited variable effectiveness; notably effective against Staphylococcus aureus, indicating potential for further development as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for preparing 9,10-epoxyanthracene derivatives, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of 9,10-epoxyanthracene derivatives typically involves [4+2] cycloaddition between functionalized benzyne intermediates and 1,3-diarylisobenzofuran. A key method employs Mg(TMP)₂·2LiCl to generate benzynes, followed by cycloaddition to form 9,10-epoxyanthracene intermediates. Deoxygenation using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) yields diarylanthracenes .

Methodological Considerations

  • Benzyne Generation : Optimize Mg(TMP)₂·2LiCl stoichiometry and reaction temperature to control benzyne reactivity.
  • Cycloaddition : Use aromatic substituents on isobenzofuran to stabilize intermediates.
  • Deoxygenation : Adjust TFA/Et₃SiH ratios to enhance yield while minimizing side reactions.
Reaction Step Conditions Yield Range
Benzyne generationMg(TMP)₂·2LiCl, THF, 0°C to RT60–85%
CycloadditionToluene, reflux, 12–24 hours70–90%
DeoxygenationTFA/Et₃SiH (1:2), CH₂Cl₂, RT80–95%

Q. How can the structure of 9,10-epoxyanthracene intermediates be confirmed experimentally?

Basic Research Question
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to identify proton environments and confirm the epoxide bridge. For example, the deshielded protons adjacent to the epoxide oxygen appear at δ 4.5–5.5 ppm .
  • X-Ray Crystallography : Resolve the stereochemistry of the epoxide group and substituent arrangement. Single-crystal studies (e.g., P2₁/c space group) validate bond lengths and angles .

Advanced Tip : Use DFT calculations to correlate experimental NMR shifts with electronic structure, resolving ambiguities in diastereomer assignments.

Q. What are the mechanistic insights into the deoxygenation of 9,10-epoxyanthracene intermediates?

Advanced Research Question
Deoxygenation proceeds via acid-catalyzed ring-opening followed by silane-mediated reduction. TFA protonates the epoxide oxygen, generating a carbocation intermediate, which Et₃SiH reduces to form the diarylanthracene . Competing pathways (e.g., Wagner-Meerwein rearrangements) may occur with bulky substituents, requiring mechanistic studies using isotopic labeling or kinetic analysis.

Key Data

  • Kinetic Isotope Effect (KIE) : kH/kD>1k_H/k_D > 1 confirms proton transfer as the rate-determining step.
  • Silane Efficiency : Et₃SiH outperforms PhSiH₃ due to better hydride-donating ability.

Q. How can researchers address contradictions in reported thermal stability data for 9,10-epoxyanthracene derivatives?

Data Contradiction Analysis
Discrepancies arise from substituent effects and experimental conditions:

  • Substituent Impact : Electron-withdrawing groups (e.g., -NO₂) stabilize the epoxide, while electron-donating groups (e.g., -OCH₃) increase ring strain, lowering thermal stability.
  • Measurement Methods : Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) may yield conflicting results due to differing heating rates or sample purity.

Resolution Strategy :

Standardize purity (>98% by HPLC) and degas samples before analysis.

Compare decomposition temperatures across multiple techniques (e.g., DSC, TGA, and isothermal stability tests).

Q. What safety precautions are critical when handling 9,10-epoxyanthracene derivatives?

Basic Research Question

  • Peroxide Hazard : Derivatives with strained epoxide rings (e.g., 9,10-epidioxyanthracene) may form explosive peroxides upon prolonged storage. Test for peroxides using KI/starch paper before use .
  • Toxic Byproducts : Deoxygenation with TFA/Et₃SiH releases HF; use CaCO₃ traps and conduct reactions in a fume hood.

Advanced Consideration : Monitor reaction exotherms using in-situ IR to detect hazardous intermediates (e.g., peroxides).

Q. How are 9,10-epoxyanthracene derivatives applied in materials science research?

Advanced Research Question
These derivatives serve as precursors for functionalized polyacenes, such as 5,7,12,14-tetraphenylpentacene, a semiconductor material. The epoxide group enables regioselective functionalization via ring-opening reactions, tailoring electronic properties for organic electronics .

Methodology :

Synthesize 9,10-epoxyanthracene with aryl substituents.

Deoxygenate to form diarylanthracene.

Perform oxidative coupling (e.g., FeCl₃) to generate extended π-conjugated systems.

Q. What analytical challenges arise in quantifying trace 9,10-epoxyanthracene derivatives in environmental samples?

Advanced Research Question
Low environmental concentrations (<1 ppb) and matrix interference complicate detection. Use HPLC-MS/MS with deuterated internal standards (e.g., 9,10-dihydroanthracene-d₁₀) for accurate quantification .

Optimized Protocol :

  • Extraction : Solid-phase extraction (C18 cartridges) with methanol/water (80:20).
  • Detection : MRM transitions at m/z 330 → 252 (quantifier) and 330 → 224 (qualifier).

Properties

CAS No.

142230-36-2

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

1-phenyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C20H14O/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19(21-20)16-11-5-7-13-18(16)20/h1-13,19H

InChI Key

GNJGRRUTMQGBFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C23C4=CC=CC=C4C(O2)C5=CC=CC=C35

Origin of Product

United States

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